
2-Methyl-3-oxopropanoic acid
Descripción general
Descripción
2-Methyl-3-oxopropanoic acid, also known as Methylmalonate semialdehyde or Methylmalonaldehydic acid, is a chemical compound with the molecular formula C4H6O3 . It has an average mass of 102.089 Da and a monoisotopic mass of 102.031693 Da . It is an intermediate in the metabolism of thymine and valine .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-oxopropanoic acid consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The ChemSpider ID for this compound is 290 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3-oxopropanoic acid were not found in the search results, it is known to be an intermediate in the metabolism of thymine and valine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-oxopropanoic acid include a melting point of 165-166 °C, a boiling point of 121 °C (at a pressure of 9 Torr), and a predicted density of 1.175±0.06 g/cm3 . Its pKa is predicted to be 3.74±0.10 .Aplicaciones Científicas De Investigación
Chemical Kinetics and Mechanisms : 2-Methyl-3-oxopropanoic acid is involved in the acid-catalyzed reactions of methylated trioses, with studies focusing on the kinetics and mechanisms of these reactions (Fedoron̆ko et al., 1980).
Enantioselective Reactions : The compound has been used in studies of enantioselective reactions, such as the hydrogenation of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate, which is crucial for producing specific stereoisomers of molecules (Sugimura et al., 2006).
Synthesis of Heterocycles : This compound plays a role in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2010).
Analytical Chemistry Applications : 2-Methyl-3-oxopropanoic acid is significant in analytical chemistry, especially in the determination of alpha-oxocarboxylates by gas chromatography and understanding the effects of metal ions in these analyses (Urbansky, 2000).
Biochemical Studies : This compound has been studied in the context of biochemical processes like hydration in ice, providing insights into molecular interactions at low temperatures (Guzman et al., 2006).
Mosquito Behavior Studies : Research has been conducted on the landing responses of mosquitoes to various oxocarboxylic acids, including 2-Methyl-3-oxopropanoic acid, which could have implications in understanding mosquito behavior and developing repellents (Healy et al., 2002).
Antimicrobial Research : Some studies focus on the synthesis of novel compounds from 2-Methyl-3-oxopropanoic acid derivatives and their antimicrobial activities (Hassanin & Ibrahim, 2012).
Metabolic Pathways in Bacteria and Fungi : The compound is part of the metabolic pathway in the oxidation of propanoate to pyruvate via the methylcitrate cycle in bacteria and fungi (Darley et al., 2003).
Chemoenzymatic Reductions : 2-Methyl-3-oxopropanoic acid esters have been reduced using bakers’ yeast, showing the effects of substrate structure on enantioselectivity (Nakamura et al., 1988).
Pharmacological Research : The compound has been synthesized for potential use in medicinal chemistry, such as in the synthesis of 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, which were screened for their antimicrobial activity (Sivanathan et al., 2015).
Propiedades
IUPAC Name |
2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKUMXABRRXHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274265 | |
| Record name | Methylmalonic acid semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-3-oxopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methyl-3-oxopropanoic acid | |
CAS RN |
6236-08-4 | |
| Record name | 2-Methyl-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmalonaldehydic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylmalonic acid semialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLMALONALDEHYDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036CTC7X1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-oxopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)

![1-(2-{2-[Bis(2-chloroethyl)amino]ethoxy}-5-nitrophenyl)butan-1-one](/img/structure/B1201854.png)


